NS1-IN-1

Influenza A virus Host-directed antiviral REDD1

Researchers investigating NS1-mediated host shutoff face irreproducible results when substituting NS1-IN-1 with direct NS1-binding inhibitors-their host-directed vs. direct-target mechanisms are fundamentally divergent. NS1-IN-1 (Compound 3) uniquely induces host REDD1 expression to suppress mTORC1 via TSC1-TSC2, validated against both influenza A virus and vesicular stomatitis virus. • Mechanism: REDD1-mediated mTORC1 inhibition; functionally validated in IAV & VSV models • Purity: ≥98% HPLC; Solubility: 15 mg/mL DMSO; Appearance: Solid powder • Application: Definitive probe for host-directed antiviral screens, mTORC1 signaling dissection & NS1 functional assays Supplied with comprehensive QC documentation for reproducible experimental outcomes.

Molecular Formula C23H26N2O4
Molecular Weight 394.5 g/mol
CAS No. 181373-35-3
Cat. No. B1663156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS1-IN-1
CAS181373-35-3
SynonymsREDD1 inducer;  6-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid
Molecular FormulaC23H26N2O4
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O
InChIInChI=1S/C23H26N2O4/c26-20(27)10-3-1-6-15-25-22(28)17-9-7-8-16-19(24-13-4-2-5-14-24)12-11-18(21(16)17)23(25)29/h7-9,11-12H,1-6,10,13-15H2,(H,26,27)
InChIKeyMBIOYMJZOCQPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NS1-IN-1: Host-Directed NS1 Inhibitor


NS1-IN-1 (also designated Compound 3 in key literature [1]) is a synthetic naphthalimide-class small molecule with a molecular formula of C23H26N2O4 [1]. It functions as a chemical probe that inhibits the influenza A virus (IAV) virulence factor non-structural protein 1 (NS1) [1]. Unlike direct-acting antivirals that target viral proteins, NS1-IN-1 activates the expression of the host defense factor REDD1 (regulated in development and DNA damage responses 1), which subsequently inhibits the mTORC1 pathway in a TSC1-TSC2-dependent manner [1].

Why NS1-IN-1 Cannot Be Replaced


Procurement of alternative NS1-targeting compounds based solely on nominal target class membership introduces significant experimental risk due to divergent mechanisms of action, potency profiles, and cellular antiviral effects. While multiple NS1 inhibitors have been reported—including NSC125044 (IC₅₀ 7–12 µM) , JJ3297 (a pyrazolopyridine scaffold) [1], and ZINC0096886 (IC₅₀ ~19 µM) [2]—they differ markedly in their modes of action. NSC125044 is a direct NS1-binding inhibitor, and JJ3297 blocks replication in an RNase L-dependent manner [1]. In contrast, NS1-IN-1 acts through host-directed REDD1 induction [3], which is a fundamentally distinct mechanism that cannot be extrapolated from other in-class compounds. Generic substitution without mechanistic and quantitative equivalence therefore risks invalidating biological readouts and confounding experimental interpretation.

NS1-IN-1 Differentiation Evidence


REDD1 Activation vs. Direct NS1 Binding

NS1-IN-1 (Compound 3) exerts its antiviral activity by inducing REDD1 expression, which in turn inhibits mTORC1 via TSC1-TSC2 complex stabilization, thereby reducing viral protein synthesis [1]. This host-directed mechanism differs fundamentally from comparator NSC125044, which acts as a direct small-molecule binder of the NS1 protein, presumably disrupting its interactions with dsRNA and CPSF30 [2]. The REDD1-dependent mechanism of NS1-IN-1 is validated by complete loss of antiviral activity in REDD1−/− cells, demonstrating its specific reliance on host REDD1 induction [1].

Influenza A virus Host-directed antiviral REDD1 mTORC1 NS1 protein

Broad-Spectrum Activity vs. Influenza-Selective

NS1-IN-1 inhibits replication of both influenza A virus (IAV) and vesicular stomatitis virus (VSV), demonstrating a broader antiviral spectrum than certain NS1-targeting comparators [1]. In contrast, JJ3297, a pyrazolopyridine NS1 antagonist, shows activity restricted to influenza virus with an EC₅₀ of 0.7 µM against H1N1, and its mechanism is RNase L-dependent .

Antiviral Broad-spectrum Influenza A virus Vesicular stomatitis virus Host defense

Functional Activity vs. Biochemical Potency

NS1-IN-1 (Compound 3) was identified from a high-throughput screen of 200,000 compounds based on functional reversal of NS1-mediated inhibition of host gene expression, rather than biochemical binding potency alone [1]. While direct IC₅₀ values for NS1-IN-1 are not reported in primary literature, functional activity is demonstrated at 30 µM in cellular assays, with REDD1 mRNA induction and antiviral effects [1]. For comparison, the direct NS1 binder NSC125044 exhibits an IC₅₀ of 7–12 µM against influenza strains in MDCK-UK cells , and ZINC0096886 shows IC₅₀ of ~19 µM (NS1A) and 13.8 µM (NS1B) in biochemical assays [2].

Potency Functional assay NS1 inhibitor Viral replication Cytotoxicity

Purity and QC Specifications

NS1-IN-1 (REDD1 inducer) is commercially available with defined purity specifications: ≥98% (HPLC) . Physical form is a yellow to dark orange powder, with solubility of 15 mg/mL in DMSO and recommended storage at 2–8°C . These specifications enable reproducible experimental conditions, which is critical for host-directed antiviral studies where impurities could confound REDD1 induction or mTORC1 signaling readouts. No equivalent purity data is reported for early-stage comparators such as ZINC0096886 or JJ3297 in primary literature.

Quality control HPLC Reproducibility Chemical probe Procurement

NS1-IN-1 Research Applications


REDD1/mTORC1 Antiviral Mechanism Studies

NS1-IN-1 is uniquely suited for studies examining host-directed antiviral responses, specifically REDD1-mediated mTORC1 inhibition. Its validated REDD1-dependent mechanism [1] makes it the compound of choice for dissecting how viral NS1 proteins subvert host translation and immune responses through mTORC1 signaling. This application cannot be fulfilled by direct NS1 binders like NSC125044 .

Broad-Spectrum RNA Virus Screening

The demonstrated activity of NS1-IN-1 against both influenza A virus and vesicular stomatitis virus [1] supports its use in broad-spectrum antiviral screening campaigns. This contrasts with influenza-selective compounds like JJ3297 (ML303) , making NS1-IN-1 the preferred chemical probe for pan-RNA virus host-factor discovery programs.

Host Gene Expression Inhibition Assays

NS1-IN-1 was originally identified in a functional high-throughput screen designed to detect compounds that reverse NS1-mediated inhibition of host gene expression [1]. This functional selection criterion makes it the optimal positive control or tool compound for secondary assays measuring the impact of NS1 on host transcription, translation, or interferon responses, rather than simple binding assays.

Reproducible Probe Studies with Defined Purity

For laboratories requiring a well-characterized NS1 pathway modulator with documented purity (≥98% HPLC) and solubility (15 mg/mL DMSO) [1], NS1-IN-1 provides a reproducible chemical probe. This is particularly critical for studies investigating subtle changes in mTORC1 signaling or REDD1 induction kinetics, where compound impurities could introduce significant artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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